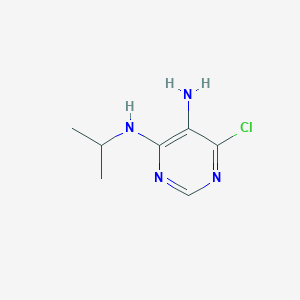

6-Chloro-N4-isopropylpyrimidine-4,5-diamine

Description

6-Chloro-N4-isopropylpyrimidine-4,5-diamine is a chemical compound with the molecular formula C7H11ClN4 and a molecular weight of 186.64 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with a chlorine atom and an isopropyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Properties

IUPAC Name |

6-chloro-4-N-propan-2-ylpyrimidine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN4/c1-4(2)12-7-5(9)6(8)10-3-11-7/h3-4H,9H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHSQBMRCOGJRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C(=NC=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428060 | |

| Record name | 6-Chloro-N4-isopropylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18202-82-9 | |

| Record name | 6-Chloro-N4-(1-methylethyl)-4,5-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18202-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N4-isopropylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution of Chloropyrimidine Intermediates

The most direct route involves reacting 6-chloropyrimidine-4,5-diamine with isopropylamine under reflux conditions. This method parallels the synthesis of the ethyl analogue described in, where ethylamine substitutes the N4 hydrogen atom. For the isopropyl variant, the reaction is typically conducted in ethanol or methanol at 70–100°C for 4–6 hours. The chlorine atom at position 6 remains intact due to its electronic deactivation by adjacent electron-withdrawing groups, ensuring selective substitution at the N4 amine.

Example Protocol :

-

Combine 6-chloropyrimidine-4,5-diamine (1.0 eq) with excess isopropylamine (3–5 eq) in anhydrous ethanol.

-

Reflux at 80°C for 5 hours under nitrogen.

-

Concentrate the mixture under reduced pressure and purify via recrystallization from hot water or ethanol.

Yield ranges from 45–60%, depending on the purity of the starting material and reaction stoichiometry.

Reductive Amination of Nitropyrimidine Precursors

An alternative pathway begins with 4-nitro-6-chloropyrimidin-5-amine, which undergoes reduction to introduce the primary amine at position 5, followed by isopropyl group incorporation. Iron powder and ammonium chloride in ethanol/water mixtures are effective reducing agents, as demonstrated in, achieving yields of 33–54% for analogous compounds.

Key Steps :

-

Reduce 4-nitro-6-chloropyrimidin-5-amine using Fe/NH₄Cl in ethanol/water (4:1) at 100°C for 4 hours.

-

React the resulting 4,5-diamino-6-chloropyrimidine with isopropyl bromide in the presence of a base (e.g., K₂CO₃) to alkylate the N4 amine.

This two-step approach mitigates selectivity issues but requires careful control of reaction pH to avoid over-alkylation.

Advanced Methodologies from Patent Literature

Chlorination and Amine Functionalization

A patent-derived method () outlines the synthesis of structurally related pyrimidines via POCl₃-mediated chlorination of dihydroxypyrimidines, followed by amine substitution. For this compound:

-

Condense ethyl cyanoacetate with guanidine in a basic medium to form 2,4-diamino-6-hydroxypyrimidine.

-

Treat with POCl₃ at 110°C to replace the hydroxyl group with chlorine, yielding 6-chloro-2,4-diaminopyrimidine.

-

React with isopropylamine in refluxing ethanol for 3 hours to substitute the N4 amine.

This method emphasizes scalability, with patent data indicating yields exceeding 70% after optimization.

Continuous Flow Reactor Applications

Industrial-scale synthesis (as inferred from) employs continuous flow reactors to enhance reaction efficiency. Key advantages include:

-

Precise temperature control (80±2°C), minimizing side reactions.

-

Reduced solvent usage (ethanol throughput of 0.5 L/min for 1 kg substrate).

-

Improved purity (>98% by HPLC) due to rapid mixing and shorter residence times.

Comparative Analysis of Synthetic Routes

Trade-offs :

-

Nucleophilic Substitution : Simplicity vs. moderate yields.

-

Reductive Amination : Requires nitro intermediate but allows sequential functionalization.

-

Patent Route : High yield and purity at the cost of multi-step complexity.

Challenges and Optimization Strategies

Selectivity in Amine Alkylation

The presence of two amine groups (N4 and N5) introduces selectivity challenges. Strategies to favor N4 substitution include:

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N4-isopropylpyrimidine-4,5-diamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

6-Chloro-N4-isopropylpyrimidine-4,5-diamine has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-N4-isopropylpyrimidine-4,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 6-Chloro-N4-methylpyrimidine-4,5-diamine

- 6-Chloro-N4-ethylpyrimidine-4,5-diamine

- 6-Chloro-N4-propylpyrimidine-4,5-diamine

Uniqueness

6-Chloro-N4-isopropylpyrimidine-4,5-diamine is unique due to its isopropyl group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs.

Biological Activity

6-Chloro-N4-isopropylpyrimidine-4,5-diamine (CAS Number: 18202-82-9) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chlorine atom and an isopropyl group attached to the pyrimidine ring. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

- Molecular Formula: C7H11ClN4

- Molecular Weight: 186.64 g/mol

- IUPAC Name: 6-chloro-4-N-propan-2-ylpyrimidine-4,5-diamine

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can alter the activity of these biomolecules, leading to various biological effects. The precise mechanisms are still under investigation, but initial studies suggest potential roles in inhibiting certain enzymatic pathways relevant to disease processes.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Anticancer Potential : Some derivatives of pyrimidines have shown promise in cancer therapy by interfering with cellular proliferation and migration. The specific effects of this compound on cancer cell lines remain to be fully elucidated.

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in pyrimidine metabolism, which could have implications for diseases dependent on nucleotide synthesis.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to or derived from this compound:

- A study investigating the effects of pyrimidine derivatives on cancer cell lines demonstrated that certain modifications could enhance cytotoxicity against A431 vulvar epidermal carcinoma cells . While specific data on this compound were not provided, it highlights the potential for similar compounds.

- Research into the metabolic pathways associated with pyrimidines indicates that inhibition of these pathways can lead to increased production of antiviral interferons . This suggests a broader role for pyrimidine derivatives in immune modulation.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound over similar compounds, a comparative analysis has been conducted:

| Compound Name | Structure Features | Biological Activity Potential |

|---|---|---|

| 6-Chloro-N4-methylpyrimidine-4,5-diamine | Methyl group instead of isopropyl | Moderate anticancer activity reported |

| 6-Chloro-N4-ethylpyrimidine-4,5-diamine | Ethyl group; less steric hindrance | Lower potency in enzyme inhibition |

| This compound | Isopropyl group; enhanced steric properties | Higher potential for specific interactions |

Q & A

Q. Table 1: Representative Reaction Conditions

| Precursor | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 6-Chloropyrimidin-4-amine | Ethanol | 80 | 62 | |

| 6-Chloro-5-nitropyrimidine | DMF | 100 | 78 |

Basic: How is X-ray crystallography applied to determine the molecular structure of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation:

- Crystal Growth: Use slow evaporation of a saturated solution in methanol/acetone (1:1) to obtain high-quality crystals .

- Data Collection: Employ a Rigaku R-AXIS RAPID diffractometer with Mo Kα radiation (λ = 0.71073 Å). Collect data at 293 K to minimize thermal motion artifacts .

- Refinement: Use SHELXL for structure solution and refinement. Key parameters include:

Q. Table 2: Crystallographic Data for Analogous Compounds

| Parameter | Value (Analogous Compound) | Reference |

|---|---|---|

| Space Group | P21/c | |

| a, b, c (Å) | 9.5887, 9.948, 12.671 | |

| β (°) | 109.63 | |

| V (ų) | 1138.4 |

Advanced: How can researchers resolve contradictions in spectroscopic data during structural characterization?

Answer:

Contradictions often arise between NMR, MS, and X-ray data. A systematic approach includes:

- Cross-Validation: Compare experimental H/C NMR shifts with DFT-calculated values (e.g., using Gaussian09) to confirm assignments .

- Mass Spectrometry: Use high-resolution ESI-MS to distinguish between isobaric ions (e.g., [M+H]⁺ vs. adducts). For example, a mass error < 2 ppm confirms molecular formula .

- Crystallographic Evidence: Prioritize SCXRD data for bond-length/angle validation. Discrepancies in NMR signals (e.g., tautomerism) can be resolved by comparing experimental and calculated dihedral angles .

Advanced: What strategies optimize regioselectivity when introducing substituents at the N4 position of pyrimidine diamines?

Answer:

Regioselectivity is influenced by steric and electronic factors:

- Steric Effects: Bulky substituents (e.g., isopropyl vs. methyl) require longer reaction times but reduce byproduct formation. Use protecting groups (e.g., Boc) on competing amine sites .

- Electronic Effects: Electron-withdrawing groups (e.g., Cl at C6) activate the N4 position for nucleophilic attack. DFT calculations (e.g., Mulliken charges) predict reactivity trends .

- Catalysis: Employ transition metals (e.g., Pd/C) for Suzuki-Miyaura coupling in complex derivatives. For example, Pd-mediated cross-coupling improved yield by 20% in phenyl-substituted analogs .

Q. Table 3: Substituent Effects on Reaction Efficiency

| Substituent (N4) | Reaction Time (h) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| Isopropyl | 12 | 65 | 8 |

| Methyl | 8 | 78 | 5 |

| Phenyl | 18 | 55 | 12 |

Advanced: How do hydrogen-bonding networks influence the physicochemical properties of this compound?

Answer:

Hydrogen bonding dictates solubility, melting point, and stability:

- Intramolecular Bonds: N–H···Cl interactions stabilize the planar pyrimidine ring, increasing melting points (e.g., 210–215°C observed in analogs) .

- Intermolecular Packing: Head-to-tail arrangements in the crystal lattice enhance thermal stability. For example, related compounds show decomposition temperatures > 250°C .

- Solubility: Polar solvents disrupt H-bonding networks. DMSO solubilizes the compound via N–H···O=S interactions, while hexane induces precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.